An In-depth Technical Guide to 2-Bromo-4-difluoromethoxy-6-fluorophenol: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-Bromo-4-difluoromethoxy-6-fluorophenol: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4-difluoromethoxy-6-fluorophenol is a highly functionalized aromatic compound with significant potential as a building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a difluoromethoxy group on a phenol scaffold, offers a versatile platform for the synthesis of complex molecular architectures. The strategic incorporation of fluorine-containing moieties, such as the difluoromethoxy group, has become a cornerstone in modern drug design, often leading to improved metabolic stability, enhanced membrane permeability, and modulated pharmacokinetic profiles.[1] This guide provides a comprehensive overview of the known and predicted physical and chemical properties of 2-Bromo-4-difluoromethoxy-6-fluorophenol, a plausible synthetic route, and detailed analytical protocols for its characterization.
Molecular Structure and Physicochemical Properties
The molecular structure of 2-Bromo-4-difluoromethoxy-6-fluorophenol, with CAS number 1805502-91-3, is characterized by a phenol ring substituted at the 2-, 4-, and 6-positions.[2] The interplay of the electron-withdrawing and steric effects of the substituents governs its reactivity and physical properties.
Table 1: Physical and Chemical Properties of 2-Bromo-4-difluoromethoxy-6-fluorophenol
| Property | Value | Source/Comment |
| CAS Number | 1805502-91-3 | [2] |
| Molecular Formula | C₇H₄BrF₃O₂ | [2] |
| Molecular Weight | 257.00 g/mol | [2] |
| Appearance | Predicted: Colorless to light yellow solid or oil | Based on similar halogenated phenols. |
| Melting Point | Not available (Predicted: 40-70 °C) | Estimation based on related brominated and fluorinated phenols. |
| Boiling Point | Not available (Predicted: >200 °C at 760 mmHg) | Estimation based on related halogenated phenols. |
| Solubility | Predicted: Soluble in organic solvents (e.g., methanol, dichloromethane, ethyl acetate); sparingly soluble in water. | General solubility for this class of compounds. |
| pKa | Not available (Predicted: 6.5 - 7.5) | The electron-withdrawing groups (Br, F, OCF₂H) are expected to increase the acidity of the phenolic proton compared to phenol (pKa ≈ 10). |
| SMILES Code | OC1=C(F)C=C(OC(F)F)C=C1Br |
The Influence of the Difluoromethoxy Group
The difluoromethoxy (-OCF₂H) group is a key feature of this molecule, imparting unique properties that are highly sought after in drug discovery. It is considered a lipophilic hydrogen bond donor, a rare characteristic that can enhance binding interactions with biological targets.[1] This group generally increases lipophilicity, which can improve membrane permeability and oral absorption of a drug candidate.[1] Furthermore, the -OCF₂H group can act as a metabolically stable isostere for more labile functionalities like methoxy groups, which are prone to O-demethylation, thereby extending the plasma half-life of a compound.[1]
Spectral Data and Characterization
Experimental Protocols for Structural Elucidation
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the molecular structure and substitution pattern.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Experiments to be Performed:
-
¹H NMR: Expected to show signals for the aromatic protons and the proton of the difluoromethoxy group, with characteristic coupling constants. The phenolic proton may be broad or exchangeable.
-
¹³C NMR: Will reveal the number of unique carbon environments. The carbons attached to fluorine will show characteristic C-F couplings.
-
¹⁹F NMR: This is a crucial experiment for fluorinated compounds.[5] It is expected to show two distinct signals: one for the fluorine atom on the aromatic ring and another for the two fluorine atoms of the difluoromethoxy group.
-
2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and to confirm the substitution pattern on the aromatic ring.
-
2. Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with a suitable ionization source (e.g., ESI, APCI).
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Expected Results:
-
The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of C₇H₄BrF₃O₂. The isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) will be a key diagnostic feature.
-
Fragmentation analysis (MS/MS) can provide further structural information by identifying characteristic losses of substituents.
-
3. Infrared (IR) Spectroscopy
-
Objective: To identify functional groups.
-
Instrumentation: FTIR spectrometer.
-
Sample Preparation: Can be run neat (if liquid) or as a KBr pellet/thin film (if solid).
-
Expected Absorptions:
-
Broad O-H stretch around 3200-3600 cm⁻¹.
-
C-O stretching for the phenol around 1200-1260 cm⁻¹.
-
C-F stretching vibrations, typically in the 1000-1400 cm⁻¹ region.
-
Aromatic C=C stretching around 1450-1600 cm⁻¹.
-
C-Br stretch in the lower frequency region (typically < 700 cm⁻¹).
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4. High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the compound.
-
Instrumentation: HPLC system with a UV detector and a C18 reverse-phase column.
-
Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol is typically used for the separation of phenolic compounds.
-
Detection: UV detection at a wavelength where the aromatic system absorbs (e.g., 254 nm or 280 nm).
Chemical Reactivity and Synthetic Utility
The reactivity of 2-Bromo-4-difluoromethoxy-6-fluorophenol is dictated by the electronic and steric effects of its substituents.
-
Phenolic Hydroxyl Group: The hydroxyl group can undergo typical reactions such as etherification, esterification, and O-alkylation. Its acidity is enhanced by the presence of three electron-withdrawing groups on the ring.
-
Aromatic Ring: The aromatic ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the bromo, fluoro, and difluoromethoxy substituents. However, the hydroxyl group is an ortho-, para-director, which could direct incoming electrophiles to the 3- and 5-positions, though reactions may require forcing conditions.
-
Bromine Atom: The bromine atom at the 2-position is a versatile handle for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination, allowing for the introduction of a wide range of substituents.
-
Fluorine Atom: The fluorine atom at the 6-position is generally unreactive towards nucleophilic aromatic substitution unless there is strong activation from other groups.
Diagram 1: Key Reactive Sites of 2-Bromo-4-difluoromethoxy-6-fluorophenol
Caption: Key reactive sites for synthetic transformations.
Plausible Synthetic Pathway
A plausible synthetic route to 2-Bromo-4-difluoromethoxy-6-fluorophenol would likely start from a more readily available substituted phenol and proceed through a series of regioselective functionalizations.
Diagram 2: Proposed Synthetic Workflow for 2-Bromo-4-difluoromethoxy-6-fluorophenol
Caption: A potential multi-step synthesis route.
Detailed Protocol for a Key Synthetic Step (Hypothetical)
Step 2: Nitration of 2-Bromo-4-fluorophenol
-
Rationale: The hydroxyl group is a strong activating group and will direct the incoming nitro group to the ortho and para positions. Since the para position is blocked by the fluorine atom and the other ortho position is occupied by bromine, nitration is expected to occur at the 6-position.
-
Procedure:
-
Dissolve 2-Bromo-4-fluorophenol in a suitable solvent such as chloroform or glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.[6]
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add a nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise while maintaining the temperature below 10 °C.[6]
-
After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 20-45 °C) for a specified time, monitoring the reaction progress by TLC.[6]
-
Upon completion, carefully pour the reaction mixture into ice water to precipitate the product.
-
Collect the solid product by filtration, wash with cold water until the washings are neutral, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
-
Safety and Handling
-
Hazard Classification (Predicted):
-
Personal Protective Equipment (PPE):
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Use in a well-ventilated area or under a fume hood.
-
-
First Aid Measures:
-
If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[8]
-
If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[8]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[8]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[8]
-
-
Storage: Store in a well-ventilated place. Keep container tightly closed.[8]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[8]
Applications and Future Outlook
2-Bromo-4-difluoromethoxy-6-fluorophenol is a prime candidate for use as a key intermediate in the synthesis of novel pharmaceuticals and agrochemicals. The presence of multiple reactive sites allows for diverse structural modifications, making it an attractive scaffold for generating libraries of compounds for high-throughput screening. The difluoromethoxy group, in particular, is of high interest for its ability to fine-tune the properties of lead compounds in drug discovery programs. As research into fluorinated organic compounds continues to expand, the demand for versatile building blocks like 2-Bromo-4-difluoromethoxy-6-fluorophenol is expected to grow.
References
-
Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. PMC. Available at: [Link]
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Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. ACS Publications. Available at: [Link]
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19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates. PMC. Available at: [Link]
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China Low Price 2-Bromo-4,6-Difluorophenol Manufacturers, Suppliers. GlobalChemMall. Available at: [Link]
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MSDS of 2-Bromo-4-fluorophenol. Available at: [Link]
- CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof. Google Patents.
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HALOGENATED PHENOLIC COMPOUNDS OF NATURAL ORIGIN CONSTITUTE A RARE MINOR GROUP OF SUBSTANCES (A REVIEW). ResearchGate. Available at: [Link]
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98130-56-4 | 2-Bromo-4,6-difluorophenol. Fluoropharm. Available at: [Link]
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2-Bromo-6-fluoro-4-(trifluoromethyl)phenol 250mg. Dana Bioscience. Available at: [Link]
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Synthesis of halogenated phenols by directed ortho-lithiation and ipso -iododesilylation reactions of O-aryl N-isopropylcarbamates. Semantic Scholar. Available at: [Link]
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2-Bromo-4-fluorophenol — Chemical Substance Information. NextSDS. Available at: [Link]
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Study of the Reactivity of Lignin Model Compounds to Fluorobenzylation Using 13 C and 19 F NMR: Application to Lignin Phenolic Hydroxyl Group Quantification by 19 F NMR. MDPI. Available at: [Link]
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